Cas no 292-46-6 (1,2,3,5,6-Pentathiepane)

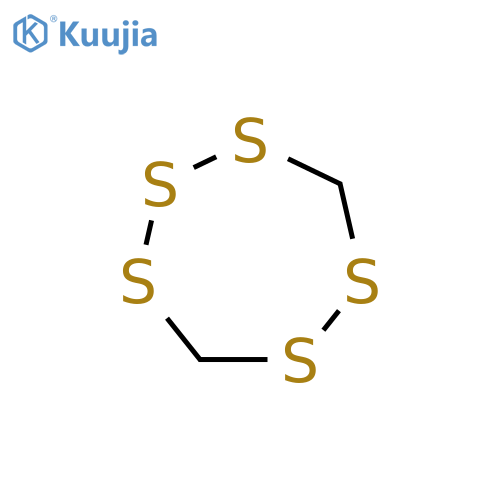

1,2,3,5,6-Pentathiepane structure

商品名:1,2,3,5,6-Pentathiepane

CAS番号:292-46-6

MF:C2H4S5

メガワット:188.378153800964

MDL:MFCD03840531

CID:36708

1,2,3,5,6-Pentathiepane 化学的及び物理的性質

名前と識別子

-

- 1,2,3,5,6-Pentathiepane

- Lenthionine

- Lenthioine

- 1,2,3,5,6-Pentathiepan

- 1,3,5,6-Pentathiepane

- Lenthionin

- pentathiepane

- 292-46-6

-

- MDL: MFCD03840531

- インチ: 1S/C2H4S5/c1-3-4-2-6-7-5-1/h1-2H2

- InChIKey: DZKOKXZNCDGVRY-UHFFFAOYSA-N

- ほほえんだ: C1SSCSSS1

計算された属性

- せいみつぶんしりょう: 187.89200

- どういたいしつりょう: 187.891654

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 7

- 回転可能化学結合数: 0

- 複雑さ: 39.3

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 127

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: Solid

- 密度みつど: 1.483 (estimate)

- ゆうかいてん: 60-61°

- ふってん: 351.5 °C at 760 mmHg

- フラッシュポイント: 190.3 °C

- 屈折率: 1.6000 (estimate)

- PSA: 126.50000

- LogP: 3.32600

- じょうきあつ: 0.0±0.7 mmHg at 25°C

- FEMA: 3615

1,2,3,5,6-Pentathiepane セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

1,2,3,5,6-Pentathiepane 税関データ

- 税関コード:2932999099

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1,2,3,5,6-Pentathiepane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | P077600-100mg |

1,2,3,5,6-Pentathiepane |

292-46-6 | 100mg |

$ 105.00 | 2022-06-02 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P303340-250mg |

1,2,3,5,6-Pentathiepane |

292-46-6 | 98% | 250mg |

¥793.90 | 2023-09-01 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L56980-250mg |

1,2,3,5,6-Pentathiepane |

292-46-6 | 250mg |

¥882.0 | 2021-09-09 | ||

| abcr | AB450067-250 mg |

1,2,3,5,6-Pentathiepane, 95%; . |

292-46-6 | 95% | 250MG |

€174.30 | 2023-07-18 | |

| abcr | AB450067-1 g |

1,2,3,5,6-Pentathiepane, 95%; . |

292-46-6 | 95% | 1g |

€338.20 | 2023-07-18 | |

| Aaron | AR002YCO-250mg |

Lenthionine |

292-46-6 | 97% | 250mg |

$18.00 | 2025-01-21 | |

| Aaron | AR002YCO-1g |

Lenthionine |

292-46-6 | 97% | 1g |

$41.00 | 2025-01-21 | |

| abcr | AB450067-5g |

1,2,3,5,6-Pentathiepane, 95%; . |

292-46-6 | 95% | 5g |

€368.00 | 2025-02-14 | |

| A2B Chem LLC | AB36732-5g |

1,2,3,5,6-Pentathiepane |

292-46-6 | 97% | 5g |

$207.00 | 2023-12-31 | |

| 1PlusChem | 1P002Y4C-100mg |

Lenthionine |

292-46-6 | 97% | 100mg |

$12.00 | 2025-02-19 |

1,2,3,5,6-Pentathiepane 関連文献

-

Ronald Bentley Chem. Soc. Rev. 2005 34 609

-

Claus Jacob Nat. Prod. Rep. 2006 23 851

-

D. J. Faulkner Nat. Prod. Rep. 1995 12 223

-

Zoe E. Wilson,Margaret A. Brimble Nat. Prod. Rep. 2009 26 44

-

Zhi Jian Song,Mei Ying Ng,Zheng-Wei Lee,Weilu Dai,Thilo Hagen,Philip K. Moore,Dejian Huang,Lih-Wen Deng,Choon-Hong Tan Med. Chem. Commun. 2014 5 557

292-46-6 (1,2,3,5,6-Pentathiepane) 関連製品

- 103439-80-1(1,2,3,5,6,8-Hexathionane)

- 292-46-6(1,2,3,5,6-Pentathiepane)

- 5418-89-3( )

- 81531-38-6(1,2,4,5,7,8-hexathionane)

- 58966-88-4(1,2,4,5,7,8,10,11-octathia-cyclododecane)

- 186254-36-4(tetrathiolane)

- 291-22-5(1,2,4,5-Tetrathiane)

- 18091-79-7(pentathiane)

- 17233-71-5(hexathiepane)

- 101517-94-6(4,7-dimethyl-1,2,3,5,6-pentathiepane)

推奨される供給者

Amadis Chemical Company Limited

(CAS:292-46-6)1,2,3,5,6-Pentathiepane

清らかである:99%

はかる:5g

価格 ($):184.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:292-46-6)1,2,3,5,6-Pentathiepane

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ